4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid
Description
4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid is a benzoic acid derivative featuring a propanoyl amino linker substituted with a 5-phenylfuran-2-yl group at the para position.
Properties
Molecular Formula |
C20H17NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[3-(5-phenylfuran-2-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(21-16-8-6-15(7-9-16)20(23)24)13-11-17-10-12-18(25-17)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,21,22)(H,23,24) |
InChI Key |
JXYPQIVNXMJBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the amide bond: The amide bond is formed by reacting the furan derivative with 4-aminobenzoic acid under appropriate coupling conditions, such as using carbodiimide reagents
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.
Materials Science: The compound is explored for its use in organic electronics and as a building block for polymers.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The furan ring and amide linkage allow it to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Findings
Bioactivity Profiles: The Factor XIa inhibitor () demonstrates how electron-withdrawing groups (e.g., chloro, cyano) and heterocyclic systems enhance target binding, likely through hydrophobic and π-π interactions . Nitrooxy-containing analogs () exhibit water solubility and nitric oxide release, critical for cardiovascular applications, contrasting with the target compound’s unmodified carboxyl group .
Solubility and Stability: The methyl ester analog () shows reduced solubility due to esterification, whereas the target’s free carboxylic acid group may improve aqueous compatibility . Nitrooxy groups () introduce polarity and labile bonds, enhancing metabolic instability compared to the stable phenylfuran-propanoyl linkage .
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